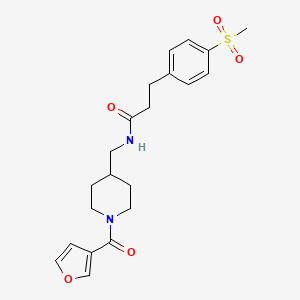

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Beschreibung

The compound N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a structurally complex molecule featuring:

- A piperidine ring substituted at the 1-position with a furan-3-carbonyl group.

- A methylsulfonylphenyl moiety attached via a propanamide linker.

Eigenschaften

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-29(26,27)19-5-2-16(3-6-19)4-7-20(24)22-14-17-8-11-23(12-9-17)21(25)18-10-13-28-15-18/h2-3,5-6,10,13,15,17H,4,7-9,11-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOCSVSNLNIJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that includes a piperidine ring, a furan moiety, and a sulfonamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O5S, and it has a molecular weight of approximately 394.52 g/mol. The key structural features include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its ability to interact with various biological targets.

- Furan Moiety : A five-membered aromatic ring that can participate in various chemical reactions and interactions.

- Methylsulfonyl Group : This group enhances the compound's solubility and may influence its biological activity.

Table 1: Structural Features of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

| Feature | Description |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 394.52 g/mol |

| Key Functional Groups | Piperidine, Furan, Methylsulfonyl |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. The biological activity of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been explored in various contexts, particularly against Gram-positive bacteria.

In one study, compounds with furan and sulfonamide groups demonstrated promising results against Staphylococcus aureus and Enterococcus faecalis, suggesting that the target compound may share similar efficacy due to its structural components .

The exact mechanism by which N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide exerts its biological effects remains to be fully elucidated. However, it is believed to modulate receptor activity or inhibit specific enzyme functions, similar to other compounds in its class .

Case Studies

Recent investigations into related compounds have highlighted their potential as therapeutic agents. For example:

- Antibiofilm Activity : Compounds with structural similarities have shown effectiveness in disrupting biofilm formation in pathogenic bacteria, indicating that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide may also possess this capability .

- Cytotoxic Effects : In vitro studies on similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound could be further explored for anticancer applications .

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| N-(piperidin-4-yl)methylbenzamide | Antimicrobial | Effective against S. aureus (MIC 15.625 μM) |

| N-(furan-3-carbonyl)piperidine | Cytotoxic | Inhibitory effects on cancer cell lines |

| Sulfonamide derivatives | Antibiofilm | Disruption of biofilm formation |

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound can be characterized by the following structural features:

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen, contributing to its pharmacological properties. |

| Furan Moiety | A five-membered aromatic ring that may participate in various chemical reactions. |

| Methylsulfonyl Group | Enhances solubility and may influence receptor interactions. |

These components are critical in determining the compound's interactions with biological targets.

The biological activity of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is believed to involve modulation of specific molecular targets, particularly receptors and enzymes. Research indicates several promising therapeutic applications:

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases. Its structural similarities to known anti-inflammatory agents suggest that it could inhibit key enzymes involved in inflammatory responses.

Anticancer Properties

Similar compounds have demonstrated activity against various cancer cell lines, suggesting that this compound could also be developed as an anticancer agent. Preliminary studies indicate cytotoxic effects against tumor growth, with IC50 values reflecting potential efficacy.

Pharmacological Studies

Research has shown that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide exhibits significant biological activities:

- In Vitro Studies : Initial studies reveal that the compound can inhibit enzymes involved in inflammatory processes.

- Cell Line Assays : Tests on various cancer cell lines have shown cytotoxic effects, indicating its potential as an anticancer drug.

Case Studies and Comparative Analysis

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide:

Study on Free Fatty Acid Receptors

Research indicates that compounds with similar furan and piperidine structures can act as agonists or antagonists for free fatty acid receptors (FFA), which are implicated in metabolic regulation and cancer progression.

Structure–Activity Relationship (SAR)

Investigations into SAR have highlighted how modifications to the furan or piperidine moieties can significantly alter biological activity. This emphasizes the importance of these structural elements in drug design.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs identified in the provided evidence.

Piperidine-Based Propanamide Derivatives

Target Compound

- Structure : Piperidine core + furan-3-carbonyl + methylsulfonylphenyl-propanamide.

- Key Features : Sulfonyl group (electron-withdrawing), furan (heterocyclic aromaticity), and amide linker.

Analog 1 : N-(4-(Methoxymethyl)-4-Piperidinyl)-N-Phenyl-Propanamide ()

- Formula : C₁₆H₂₄N₂O₂.

- Key Features : Methoxymethyl-piperidine substitution, lacks sulfonyl or furan groups.

- Toxicity: 100% of the mixture contains ingredients of unknown toxicity .

Analogs 2–4 : Fentanyl Derivatives ()

- Examples :

- N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoro ortho-fluorofentanyl).

- N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl).

- Key Features : Piperidine core + aryl/alkyl substitutions + amide linkers.

- Activity : Opioid receptor agonism, contrasting with the target compound’s unconfirmed mechanism .

Sulfonyl-Containing Compounds

Analog 5 : N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide ()

- Key Features : Dual sulfonyl and hydrazinecarboxamide groups.

- Activity : Voltage-dependent sodium channel blocker .

Analog 6 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()

Data Table: Structural and Functional Comparison

Research Findings and Insights

- Structural Trends : The target compound’s methylsulfonylphenyl group aligns with sodium channel blockers (e.g., ), while its furan-3-carbonyl-piperidine moiety is unique among analogs .

- Synthesis Challenges : Palladium-catalyzed cross-coupling (as in ) may be applicable for introducing the methylsulfonylphenyl group .

- Toxicity Gaps : Unlike ’s propanamide derivative, the target compound’s toxicity profile remains unstudied.

Q & A

Basic Research Questions

What are the recommended handling and storage protocols for this compound in laboratory settings?

Methodological Answer:

- Handling: Use standard laboratory PPE (gloves, goggles, lab coat) and work in a fume hood. No special explosion/fire precautions are required, but avoid open flames due to general organic compound volatility .

- Storage: Store in airtight containers at room temperature, protected from light and moisture. Ensure compatibility with standard lab storage materials (e.g., glass, HDPE). Do not co-store with strong oxidizers or acids .

- Safety Data: While GHS classification is not explicitly listed for this compound, analogous piperidine derivatives recommend monitoring for respiratory or dermal irritation. Use emergency eyewash/shower stations if exposed .

What synthetic strategies are commonly employed for constructing the piperidine core in analogs of this compound?

Methodological Answer:

- Reductive Amination: A key step involves condensing ketones (e.g., 4-piperidone derivatives) with primary amines under catalytic hydrogenation (e.g., Pd/C or NaBH4) to form the piperidine ring .

- Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups (e.g., 4-(methylsulfonyl)phenyl) to the piperidine scaffold. Optimize using Pd(PPh₃)₄ in THF/water at 80°C .

- Furan-3-carbonyl Attachment: React piperidine intermediates with furan-3-carbonyl chloride in dichloromethane using triethylamine as a base, followed by purification via flash chromatography .

Advanced Research Questions

How can researchers optimize palladium-catalyzed cross-coupling reactions when introducing heterocyclic substituents (e.g., furan-3-carbonyl group)?

Methodological Answer:

- Catalyst Selection: Use Pd(OAc)₂ with XPhos ligand for improved yields in coupling furan derivatives. Alternatively, PdCl₂(dppf) enhances stability in polar aprotic solvents like DMF .

- Solvent System: A 3:1 mixture of toluene/ethanol with 2M Na₂CO₃ aqueous solution minimizes side reactions. Maintain inert atmosphere (N₂/Ar) to prevent catalyst deactivation .

- Temperature Control: Perform reactions at 70–90°C for 12–24 hours. Monitor progress via TLC or HPLC (C18 column, acetonitrile/water gradient) .

What analytical techniques are most effective for characterizing structural integrity and purity post-synthesis?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula using ESI+ mode with <2 ppm mass accuracy.

- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify piperidine ring conformation, methylsulfonyl group (δ ~3.3 ppm for S-CH₃), and furan carbonyl (δ ~160 ppm in ¹³C) .

- HPLC-PDA: Employ a Chromolith C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to assess purity (>98% by AUC) .

How does the methylsulfonyl group influence bioactivity, and what methodological approaches assess this?

Methodological Answer:

- Bioactivity Impact: The methylsulfonyl group enhances solubility and hydrogen-bonding capacity, potentially improving target engagement (e.g., enzyme inhibition). Compare analogs with/without the group via SAR studies .

- Assessment Methods:

- Enzyme Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) with IC₅₀ determination via dose-response curves.

- Molecular Docking: Perform AutoDock Vina simulations to evaluate sulfonyl interactions with active-site residues (e.g., Tyr, Lys) .

How can contradictory results in receptor binding affinity studies be systematically analyzed?

Methodological Answer:

- Data Validation: Replicate experiments under standardized conditions (pH 7.4, 37°C) using radioligand displacement assays (e.g., [³H]-naloxone for opioid receptor studies). Ensure consistent cell line passage numbers .

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare triplicate datasets. Address outliers via Grubbs’ test (α=0.05) .

- Mechanistic Hypotheses: If potency varies across assays, investigate off-target effects (e.g., σ-receptor binding) using selectivity panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.